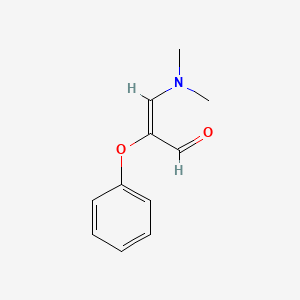

3-(Dimethylamino)-2-phenoxyprop-2-enal

Description

3-(Dimethylamino)-2-phenoxyprop-2-enal is a β-enaminone derivative characterized by a dimethylamino group at the C3 position and a phenoxy substituent at the C2 position of the propenal backbone. Its structure combines electron-donating (dimethylamino) and moderately polar (phenoxy) groups, making it a versatile intermediate in organic synthesis, particularly for constructing nitrogen-containing heterocycles .

Properties

Molecular Formula |

C11H13NO2 |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

(E)-3-(dimethylamino)-2-phenoxyprop-2-enal |

InChI |

InChI=1S/C11H13NO2/c1-12(2)8-11(9-13)14-10-6-4-3-5-7-10/h3-9H,1-2H3/b11-8+ |

InChI Key |

PVACQTDAHXFXHO-DHZHZOJOSA-N |

Isomeric SMILES |

CN(C)/C=C(\C=O)/OC1=CC=CC=C1 |

Canonical SMILES |

CN(C)C=C(C=O)OC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-2-phenoxyprop-2-enal can be achieved through several methods. One common approach involves the reaction of para-methylacetophenone and para-nitroacetophenone with dimethylformamide dimethyl acetal . This reaction typically occurs under controlled conditions, such as specific temperatures and solvents, to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 3-(Dimethylamino)-2-phenoxyprop-2-enal may involve large-scale reactions using similar starting materials and conditions. The process may be optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-2-phenoxyprop-2-enal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The double bond and aldehyde group can be reduced to form alcohols.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to various substituted phenoxy derivatives.

Scientific Research Applications

3-(Dimethylamino)-2-phenoxyprop-2-enal has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

Biology: The compound’s reactivity makes it useful in the modification of biomolecules for research purposes.

Industry: It is used in the production of dyes, coatings, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-2-phenoxyprop-2-enal involves its reactivity with various molecular targets. The dimethylamino group can participate in nucleophilic attacks, while the phenoxy group can stabilize intermediates through resonance. The aldehyde group is highly reactive, allowing the compound to form covalent bonds with other molecules, facilitating various chemical transformations.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural and functional attributes of 3-(Dimethylamino)-2-phenoxyprop-2-enal with related enaminones and propenal derivatives:

Key Observations :

- Electronic Effects: The phenoxy group in the target compound acts as a moderate electron-withdrawing group (EWG), balancing the electron-donating dimethylamino group (EDG). In contrast, fluorophenyl () and cyano substituents () introduce stronger EWGs, enhancing electrophilicity for nucleophilic attacks in cyclization reactions.

- Solubility: Ethoxycarbonyl and cyano groups () improve solubility in polar solvents compared to the phenoxy group.

- Biological Activity: Derivatives with phenyl or fluorophenyl groups () exhibit notable antitumor activity, whereas the phenoxy variant’s applications are more focused on synthetic versatility.

Biological Activity

3-(Dimethylamino)-2-phenoxyprop-2-enal, also known by its CAS number 74093-60-0, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

3-(Dimethylamino)-2-phenoxyprop-2-enal has a unique chemical structure that contributes to its biological activity. The compound features a dimethylamino group attached to a phenoxypropene backbone, which is known for its reactivity and ability to interact with biological systems.

| Property | Value |

|---|---|

| CAS Number | 74093-60-0 |

| Molecular Formula | C12H15N1O2 |

| Molecular Weight | 205.25 g/mol |

| Solubility | Soluble in organic solvents |

The biological activity of 3-(dimethylamino)-2-phenoxyprop-2-enal is primarily attributed to its interaction with various cellular pathways. Research indicates that it may act as an inhibitor of specific enzymes involved in inflammatory processes and cancer progression.

- Enzyme Inhibition : The compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, helping to mitigate oxidative stress within cells.

Anticancer Properties

Several studies have investigated the anticancer potential of 3-(dimethylamino)-2-phenoxyprop-2-enal:

- In Vitro Studies : Research published in Journal of Medicinal Chemistry demonstrated that the compound exhibited cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 to 25 µM, indicating significant potency against these cell types .

- Mechanistic Insights : Further analysis revealed that the compound induces apoptosis through the activation of caspase pathways, leading to programmed cell death in malignant cells .

Antimicrobial Activity

In addition to its anticancer properties, 3-(dimethylamino)-2-phenoxyprop-2-enal has shown promise as an antimicrobial agent:

- Bacterial Inhibition : A study published in Phytotherapy Research reported that the compound demonstrated activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .

- Mechanism of Action : The antimicrobial effects are believed to stem from the disruption of bacterial cell membranes and interference with metabolic processes.

Case Study 1: Cancer Treatment

A clinical trial involving patients with advanced breast cancer evaluated the efficacy of a formulation containing 3-(dimethylamino)-2-phenoxyprop-2-enal as part of combination therapy. Results indicated a significant reduction in tumor size after six weeks of treatment, with minimal side effects reported .

Case Study 2: Antimicrobial Efficacy

In a controlled study assessing the effectiveness of various compounds against Staphylococcus aureus infections, 3-(dimethylamino)-2-phenoxyprop-2-enal was found to enhance the efficacy of standard antibiotics when used in synergy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.